N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide
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Overview
Description
N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes bromine, chlorine, and furan moieties, making it a subject of interest for researchers exploring its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the bromine and chlorine substituents. The final step involves the formation of the acrylamide group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction could result in the formation of amines or alcohols.
Scientific Research Applications
N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, including its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the enzyme phosphoethanolamine methyltransferase (PfPMT), which is crucial for the survival of Plasmodium falciparum . This inhibition disrupts the parasite’s life cycle, making the compound a potential candidate for antimalarial therapy.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromo-2-chlorophenyl)-3-(5-(4-chlorophenyl)furan-2-yl)acrylamide: Similar structure but with a different substitution pattern on the furan ring.
N-(4-Bromo-2-chlorophenyl)-3-(5-(3-chlorophenyl)furan-2-yl)acrylamide: Another structural isomer with variations in the position of the chlorine atom.
Uniqueness
N-(4-Bromo-2-chlorophenyl)-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its dual activity against both asexual stages and gametocytes of Plasmodium falciparum highlights its potential as a versatile antimalarial agent .
Properties
CAS No. |
853356-01-1 |
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Molecular Formula |
C19H12BrCl2NO2 |
Molecular Weight |
437.1 g/mol |
IUPAC Name |
(E)-N-(4-bromo-2-chlorophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H12BrCl2NO2/c20-12-5-8-17(16(22)11-12)23-19(24)10-7-13-6-9-18(25-13)14-3-1-2-4-15(14)21/h1-11H,(H,23,24)/b10-7+ |
InChI Key |
VTWGIPONAKJZIY-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=C(C=C(C=C3)Br)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=C(C=C(C=C3)Br)Cl)Cl |
Origin of Product |
United States |
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